molecular formula C22H23N3O2S2 B2915904 N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide CAS No. 941874-82-4

N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide

Cat. No.: B2915904
CAS No.: 941874-82-4
M. Wt: 425.57
InChI Key: IKBFPEIDBPPQEN-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a synthetic organic compound with the molecular formula C 22 H 23 N 3 O 2 S 2 and a molecular weight of 425.6 g/mol . This chemical features a distinct molecular architecture incorporating a thiazole ring core, an acetamide linker, and a thioether bridge, making it a compound of interest in medicinal chemistry and drug discovery research. The primary research value of this compound is derived from its thiazole and thiazolidinone-related scaffolds. Thiazole and thiazolidin-4-one derivatives are recognized in scientific literature for their broad spectrum of biological activities . These structural motifs are frequently investigated for their potential as novel therapeutic agents. Specifically, recent advances highlight that such derivatives have gained significant attention as promising antitubercular agents, demonstrating potent inhibitory effects against Mycobacterium tuberculosis with MIC values comparable to some first-line drugs . Research into these compounds often explores their mechanism of action, which can include interactions with key bacterial targets like InhA, MmpL3, and DNA gyrase . Beyond antitubercular applications, the thiazolidin-4-one core is also known to be studied for its antimicrobial, anticancer, and anti-inflammatory properties, underscoring its versatility as a valuable scaffold in pharmacological investigation . This product is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications and is absolutely not for human consumption. Researchers are encouraged to consult the product's Certificate of Analysis for detailed quality and characterization data.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S2/c1-14-4-7-17(8-5-14)23-21(27)13-29-22-24-18(12-28-22)11-20(26)25-19-9-6-15(2)10-16(19)3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKBFPEIDBPPQEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,4-dimethylphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Chemical Structure and Properties

The compound's structure is characterized by a thiazole ring, an acetamide group, and aromatic substituents. Its molecular formula is C22H24N4O2SC_{22}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 412.52 g/mol. The presence of both 2,4-dimethylphenyl and p-tolyl groups contributes to its unique steric and electronic properties, influencing its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives similar to this compound. For instance, compounds containing thiazole moieties have shown significant cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and C6 (glioma) cells. The mechanisms underlying these effects often involve:

  • Inhibition of DNA synthesis : Assessed using MTT assays, indicating reduced proliferation rates in cancer cells.
  • Induction of apoptosis : Evaluated through acridine orange/ethidium bromide staining and caspase-3 activation assays, suggesting that these compounds can trigger programmed cell death in tumor cells .

Antimicrobial Activity

Thiazole derivatives are also recognized for their antimicrobial properties. Preliminary evaluations suggest that this compound may exhibit activity against various bacterial strains. The specific mechanisms may include:

  • Disruption of bacterial cell wall synthesis : This is a common target for many antimicrobial agents.
  • Inhibition of key metabolic pathways : Such as those involved in nucleic acid synthesis.

Case Studies and Experimental Data

  • Study on Anticancer Properties :
    • Objective : To evaluate the anticancer activity of thiazole derivatives.
    • Methodology : Synthesis of various thiazole compounds followed by in vitro testing against A549 and C6 cell lines.
    • Results : Compounds with specific substitutions demonstrated significant cytotoxicity, with IC50 values indicating effective concentrations for inducing apoptosis .
  • Antimicrobial Evaluation :
    • Objective : To assess the antibacterial efficacy of this compound.
    • Methodology : Disk diffusion method against standard bacterial strains.
    • Results : Notable inhibition zones were observed, suggesting potential as an antimicrobial agent.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors could lead to downstream effects influencing cell survival and proliferation.

Comparative Analysis

Compound NameMolecular FormulaBiological ActivityReference
N-(2,4-dimethylphenyl)-...C22H24N4O2SAnticancer, AntimicrobialCurrent Study
Similar Thiazole Derivative AC20H22N4O3SAnticancer
Similar Thiazole Derivative BC21H23N5O3SAntimicrobial

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Modifications and Substituent Effects

Key Analog 1 : N-(3-Bromophenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide ()
  • Structural differences: Substituent: 3-Bromophenyl instead of 2,4-dimethylphenyl.
  • Molecular weight : 476.4 g/mol (vs. 452.5 g/mol for the target compound, estimated based on formula).
  • Synthesis : Likely involves similar thioether coupling and acetamide formation steps .
Key Analog 2 : 2-(2-((2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoethyl)thio)thiazol-4-yl)-N-(3,5-dimethylphenyl)acetamide ()
  • Structural differences: Oxoethyl group: Substituted with benzo[d][1,3]dioxole (electron-rich aromatic system) instead of p-tolylamino.
  • Molecular weight : 440.5 g/mol .

Heterocyclic Core Variations

Triazole-Based Analogs ():
  • Example : N-(2,4-Dimethylphenyl)-2-((5-(1-(4-isobutylphenyl)ethyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide ().
    • Core : 1,2,4-Triazole instead of thiazole.
    • Impact : Triazoles offer distinct electronic profiles and metabolic resistance.
    • Synthesis : Ultrasound-assisted coupling, yielding 89% purity .
Thiazolidinone Derivatives ():
  • Example: N-(4-Oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (). Core: Thiazolidinone fused with quinazolinone. Impact: Dual heterocyclic systems enhance kinase inhibitory activity. Synthesis: Reflux with thiocarbonyl-bis-thioglycolic acid .
ACE2-Targeting Compounds ():
  • Example: N-{2-[4-Allyl-5-({2-oxo-2-[(4-phenyl-1,3-thiazol-2-yl)amino]ethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide. Activity: ACE2 inhibition (−5.51 kcal/mol binding energy).
Dengue/West Nile Virus Protease Inhibitors ():
  • Example : N-((1-(2-Oxo-2-phenylethyl)-1H-1,2,3-triazol-4-yl)methyl)-2-(3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide (4j).
    • Activity : IC₅₀ values in low micromolar range.
    • Structural relevance : Acetamide-thioether linkers critical for protease binding .

Physicochemical Property Trends

Compound (Reference) Molecular Weight (g/mol) Melting Point (°C) Key Substituents
Target Compound (Estimated) ~452.5 N/A 2,4-Dimethylphenyl, p-tolylamino
N-(3-Bromophenyl)-... () 476.4 N/A 3-Bromophenyl, p-tolylamino
2-(Benzo[d][1,3]dioxol-5-yl)-... () 440.5 N/A Benzo[d][1,3]dioxole, 3,5-dimethylphenyl
Triazole Analog () ~397.3 94–96 4-Isobutylphenyl, triazole core

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